1-Trimethylsilyl-1-hexyne

説明

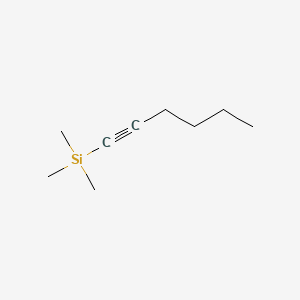

Structure

2D Structure

3D Structure

特性

IUPAC Name |

hex-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Si/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCRJYVNDZSYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343049 | |

| Record name | 1-Trimethylsilyl-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3844-94-8 | |

| Record name | 1-Hexyn-1-yltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3844-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Trimethylsilyl-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 1 Trimethylsilyl 1 Hexyne

Conventional Synthetic Routes

The most common and direct method for synthesizing 1-trimethylsilyl-1-hexyne involves the silylation of the terminal alkyne, 1-hexyne (B1330390).

This widely used procedure involves the deprotonation of 1-hexyne with a strong base to form an acetylide anion, which then acts as a nucleophile, attacking the silicon atom of chlorotrimethylsilane. orgsyn.orgdigitellinc.com The process effectively replaces the acidic terminal proton of the alkyne with a trimethylsilyl (B98337) group. orgsyn.org

The reaction is typically performed under an inert atmosphere, such as argon, to prevent the reaction of the highly reactive organometallic intermediates with atmospheric moisture or oxygen. orgsyn.org The solvent of choice is usually an anhydrous ether, like tetrahydrofuran (B95107) (THF). orgsyn.org The process begins by cooling a solution of 1-hexyne in THF to a very low temperature, approximately -70°C, using a dry ice/2-propanol bath. orgsyn.org A strong base, butyllithium (B86547) in hexane, is then added dropwise to the cooled solution. orgsyn.org Following this addition, the reaction mixture is gradually warmed to -20°C over several hours before being recooled to -70°C. orgsyn.org

Chlorotrimethylsilane is then added slowly to the generated lithium acetylide solution. orgsyn.org After the addition is complete, the cooling bath is removed, and the mixture is stirred at room temperature for an extended period (e.g., 16 hours) and then heated to reflux for about an hour to ensure the reaction goes to completion. orgsyn.org

Table 1: Reaction Conditions for Silylation of 1-Hexyne

| Parameter | Condition | Source |

| Reactants | 1-Hexyne, Butyllithium, Chlorotrimethylsilane | orgsyn.org |

| Solvent | Tetrahydrofuran (THF) | orgsyn.org |

| Atmosphere | Inert (Argon) | orgsyn.org |

| Initial Temp. | -70°C | orgsyn.org |

| Base Addition | Over 30 minutes at -70°C | orgsyn.org |

| Silylating Agent Addition | Over 15 minutes at -70°C | orgsyn.org |

| Reaction Time | 16 hours at room temperature, 1 hour at reflux | orgsyn.org |

The selection and handling of reagents are critical for the success of this synthesis due to their reactivity.

1-Hexyne : The starting alkyne is commercially available and can typically be used without further purification. orgsyn.org

Butyllithium (n-BuLi) : This is a strong organometallic base used to deprotonate the terminal alkyne. orgsyn.org It is highly reactive and pyrophoric, requiring careful handling under an inert atmosphere. It is typically supplied as a solution in hexane. orgsyn.org

Chlorotrimethylsilane (TMSCl) : This is the silylating agent. It is a volatile and corrosive liquid that reacts with moisture, so it must be handled in a dry environment. orgsyn.org

Tetrahydrofuran (THF) : The solvent must be anhydrous, as any water present will quench the butyllithium and the acetylide anion. orgsyn.org It is often distilled from a drying agent like potassium benzophenone (B1666685) ketyl immediately before use. orgsyn.org

After the reaction is complete, the mixture is cooled, and the reaction is carefully quenched with water. orgsyn.org The product is then separated from the aqueous phase and byproducts through liquid-liquid extraction using a non-polar organic solvent such as pentane. orgsyn.org The combined organic layers are washed successively with water and a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities. orgsyn.org

The organic solution is then dried over an anhydrous drying agent, like magnesium sulfate, and filtered. orgsyn.org The solvent is removed by distillation, often using a Vigreux column. orgsyn.org The final purification of the crude product is achieved through fractional distillation under atmospheric pressure, which yields this compound as a clear, colorless liquid. orgsyn.org This standard procedure typically results in high yields, generally in the range of 81–89%. orgsyn.org

Silylation of 1-Hexyne with Chlorotrimethylsilane

Advanced Synthetic Approaches

Beyond the direct silylation of 1-hexyne, more advanced methods utilize this compound as a substrate to create complex, stereochemically defined molecules.

An important advanced application involving this compound is its use in stereoselective synthesis via organoborane intermediates. oup.com This process typically begins with the hydroboration of this compound. oup.com In a representative procedure, this compound is reacted with dicyclohexylborane (B74569) in THF at 0°C. oup.com This reaction is highly regioselective and stereoselective, yielding a (Z)-(1-trimethylsilyl-1-alkenyl)dicyclohexylborane intermediate. oup.comoup.com

This vinylborane (B8500763) intermediate is a versatile building block. It can undergo in-situ, copper(I) iodide-catalyzed cross-coupling reactions with various organic halides, such as allyl bromide or 1-bromo-1-hexyne. oup.com These subsequent reactions proceed with retention of the (Z) stereochemistry, allowing for the synthesis of stereoselectively substituted (Z)-vinylsilanes, which are valuable intermediates in organic synthesis. oup.com

Alternative Catalytic Methods for Silylation

The synthesis of vinylsilanes, such as this compound, via the hydrosilylation of terminal alkynes is a direct and atom-economical method. researchgate.net While traditional methods exist, a variety of alternative catalytic systems utilizing transition metals have been developed to improve efficiency, selectivity, and catalyst reusability. These methods often employ rhodium, ruthenium, gold, and iridium complexes, which exhibit distinct catalytic activities and selectivities.

Rhodium-Based Catalysis

Rhodium(I) complexes have been effectively used as catalysts in the hydrosilylation of 1-hexyne. The selectivity of the reaction, yielding either the β-(E) or β-(Z) isomer, is highly dependent on the ligand structure of the catalyst. For instance, Rh(I) complexes with 2-picolyl-functionalized N-heterocyclic carbene (NHC) ligands have been reported to be selective for the β-(E) isomer. researchgate.net In contrast, modifying the ligand, such as in the complex [RhBr(CO)(κ2C,N-tBuImCH2PyCH2OMe)], results in a marked selectivity for the β-(Z)-vinylsilane product when reacting 1-hexyne with various hydrosilanes like HSiMe2Ph, HSiMePh2, HSiPh3, and HSiEt3. researchgate.net Kinetic studies on the hydrosilylation of 1-hexyne with HSiMe2Ph using this catalyst determined an energy barrier ΔG‡ of 19.8 ± 2.0 kcal mol-1 at 298 K. researchgate.net

Furthermore, the immobilization of rhodium catalysts onto solid supports represents a strategy to combine the benefits of homogeneous and heterogeneous catalysis. Dinuclear rhodium complexes immobilized on solid supports have been shown to be effective in the hydrosilylation of 1-hexyne, leading to a significant increase in selectivity towards the β-(Z)-vinylsilane. mdpi.com

Ruthenium-Based Catalysis

Ruthenium catalysts also provide a viable route for the silylation of 1-hexyne. One notable example involves a cyclopentadienyl (B1206354) ruthenium(II) complex immobilized on the surface of aminopropyl-modified MCM-41. rhhz.net This heterogeneous catalyst facilitates the hydrosilylation of 1-hexyne with triethylsilane in acetonitrile (B52724) under UV-light irradiation, demonstrating high α-selectivity. rhhz.net A key advantage of this system is that the catalyst can be recycled without a significant loss of catalytic activity. rhhz.net The reaction is believed to proceed through the in situ generation of an acetonitrile complex, which acts as the catalytically active species via a ligand exchange reaction. rhhz.net

Another ruthenium system, [cp*Ru(MeCN)3]PF6, has been used in the reaction of this compound with triethoxysilane (B36694), which results in vinyl disilanes with exclusive α-anti-addition of the silane (B1218182). rsc.org

Gold-Based Catalysis

Heterogeneous gold catalysts have emerged as a cost-effective and efficient alternative to more common platinum-based systems. Gold nanoparticles supported on γ-alumina (Au/γ-Al2O3) are highly effective for the hydrosilylation of 1-hexyne. rhhz.net These catalysts exhibit excellent selectivity, achieving almost 100% selectivity for the β-(E) isomer. rhhz.net The use of a heterogeneous gold-based catalyst offers a significant advantage for alkyne hydrosilylation processes. rhhz.net

Iridium-Based Catalysis

Iridium complexes are known for their ability to activate the Si–H bonds of silanes, making them versatile catalysts for silylation reactions. acs.org In the hydrosilylation of terminal alkynes like 1-hexyne with triethylsilane (Et3SiH), iridium catalysts produce a mixture of β-(Z)- and β-(E)-vinylsilanes. csic.es For example, the reaction of 1-hexyne with Et3SiH in the presence of an iridium catalyst at 65 °C requires approximately 24 hours to reach full conversion. csic.es

Summary of Alternative Catalytic Methods

The following table summarizes the performance of various alternative catalysts in the silylation of 1-hexyne and related reactions.

| Catalyst | Alkyne Substrate | Silane | Key Conditions | Product(s) & Selectivity | Reference |

| [RhBr(CO)(κ2C,N-tBuImCH2PyCH2OMe)] | 1-Hexyne | HSiMe2Ph | Not specified | β-(Z)-vinylsilane (High selectivity) | researchgate.net |

| Immobilized Dinuclear Rhodium Complex | 1-Hexyne | Not specified | Not specified | β-(Z)-vinylsilane (High selectivity) | mdpi.com |

| Cyclopentadienyl ruthenium(II) complex on MCM-41 | 1-Hexyne | Triethylsilane | Acetonitrile, UV-light | α-vinylsilane (High selectivity) | rhhz.net |

| Au/γ-Al2O3 | 1-Hexyne | Not specified | Not specified | β-(E) isomer (Almost 100% selectivity) | rhhz.net |

| Iridium Catalyst | 1-Hexyne | Et3SiH | 65 °C, 24h | β-(Z)- and β-(E)-vinylsilanes | csic.es |

| [cp*Ru(MeCN)3]PF6 | This compound | Triethoxysilane | DCM | α-anti-addition product (α/β > 50:1) | rsc.org |

Reactivity and Reaction Mechanisms of 1 Trimethylsilyl 1 Hexyne

Carbon-Carbon Bond Forming Reactions

The reactivity of the carbon-silicon bond and the adjacent alkyne functionality in 1-trimethylsilyl-1-hexyne makes it a valuable substrate for a variety of carbon-carbon bond-forming reactions.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of synthetic chemistry, and this compound serves as a key participant, primarily in reactions that construct complex molecular frameworks. Its utility is most prominent in Sonogashira coupling and related transformations that lead to the synthesis of conjugated enynes.

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While this reaction typically requires a free terminal alkyne, methods have been developed to utilize silyl-protected alkynes like this compound directly, bypassing a separate deprotection step.

Palladium catalysts are fundamental to the Sonogashira coupling reaction. sigmaaldrich.cnsigmaaldrich.com Systems utilizing catalysts such as palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been successfully employed for the coupling of this compound with various partners. sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In many conventional Sonogashira reactions, the trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne. mdpi.orggelest.com However, specific conditions have been developed that allow for the direct coupling of this compound without prior removal of the TMS group. mdpi.org For instance, a palladium-catalyzed method has been reported for the direct coupling of silyl-acetylenes with aryl halides that proceeds without a copper co-catalyst, which is often a component of traditional Sonogashira reactions. mdpi.org The choice of palladium catalyst and ligands, such as tri(o-tolyl)phosphine, can be crucial for the reaction's success. mdpi.org

Silver salts play a crucial role in facilitating the direct coupling of this compound, particularly in reactions where the TMS group is cleaved in situ. sigmaaldrich.comsigmaaldrich.comlookchem.com The mechanism is believed to involve the formation of a silver acetylide intermediate. doi.org The interaction between the silylalkyne and the silver salt, often in a protic solvent like methanol, leads to the displacement of the trimethylsilyl group and the formation of the corresponding silver acetylide. lookchem.comdoi.org This intermediate is then able to participate in the palladium-catalyzed cross-coupling cycle. Silver salts such as silver nitrate (B79036) (AgNO₃), silver triflate (AgOTf), and silver chloride (AgCl) have been shown to be effective. lookchem.comdoi.org The choice of solvent is also critical, with protic solvents generally favoring the reaction. doi.org

The formation of the silver acetylide from this compound is influenced by the specific silver salt and solvent used, as detailed in the table below.

Table 1: Effect of Silver Salt and Solvent on the Conversion of this compound to Silver Hexynylide

| Entry | Silver Salt | Solvent | Result |

|---|---|---|---|

| 1 | AgNO₃ | Dichloromethane (B109758) | No reaction |

| 2 | AgNO₃ | Acetone | Precipitate formed |

| 3 | AgNO₃ | Methanol | Precipitate formed |

| 4 | AgNO₃ | Ethanol | Precipitate formed |

| 5 | AgNO₃ | Water | Precipitate formed |

Data sourced from research on the formation of silver acetylides from 1-trimethylsilyl-1-alkynes. doi.org

A significant application of this compound is its direct coupling with vinyl triflates and aryl iodides to produce functionalized enynes. sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlookchem.com This transformation is typically achieved using a dual catalytic system comprising a palladium complex, such as Pd(PPh₃)₄, and a silver salt, like AgCl. lookchem.com The reaction is often performed in the presence of a mild base, such as potassium carbonate, and an alcohol, like methanol. lookchem.com This method avoids the need for a separate deprotection step, which is economically and practically advantageous. lookchem.com The reaction proceeds in good to excellent yields for a variety of substrates. lookchem.com

The table below presents the yields of enynes synthesized from the direct coupling of this compound with a representative vinyl triflate and aryl iodide.

Table 2: Palladium/Silver-Catalyzed Coupling of this compound

| Entry | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexenyl triflate | 1-(Cyclohex-1-en-1-yl)hex-1-yne | 85 |

| 2 | Phenyl iodide | 1-Phenylhex-1-yne | 80 |

Yields are for isolated pure products from the direct coupling using Pd(PPh₃)₄, AgCl, K₂CO₃, and MeOH. lookchem.com

The creation of enynes with specific stereochemistry (E/Z configuration) is of great importance in the synthesis of natural products and complex molecules. nih.gov this compound is a key starting material in methodologies aimed at controlling the geometry of the newly formed double bond. One such approach involves the hydroboration of this compound with dicyclohexylborane (B74569) to form a (Z)-(1-trimethylsilyl-1-alkenyl)dicyclohexylborane intermediate. oup.com This organoborane can then undergo a copper(I) iodide-catalyzed cross-coupling reaction with 1-bromo-1-hexyne to yield a conjugated (Z)-enyne stereoselectively. oup.com Another method involves the coupling of vinylcopper reagents with alkynyl(phenyl)iodonium tosylates, which can be derived from this compound, to afford stereoisomerically pure 1,3-enynes with complete control over the olefin geometry. orgsyn.org

The following table details the results of a stereoselective synthesis of a (Z)-enyne starting from this compound.

Table 3: Stereoselective Synthesis of (Z)-Enynes

| Starting Alkyne | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| This compound | 1-Bromo-1-hexyne | (Z)-6-(Trimethylsilyl)-5-dodecen-7-yne | 68 |

Yield is for the isolated product via an organoborane intermediate. oup.com

Formation of Conjugated Dienes

The reaction of propargylsilanes with Fischer carbene complexes presents a pathway for the synthesis of conjugated dienes. When the silane-containing carbon of the propargylsilane is secondary, as is the case in this compound, the predominant reaction pathway involves the formation of conjugated dienes. This transformation occurs through a 1,2-silicon shift mechanism within the initially formed vinylcarbene complex intermediate. msu.edu This process is noted to be moderately stereoselective, typically yielding the E enol ether and the Z alkenylsilane. msu.edu In contrast, for primary propargylsilanes, such as 1-trimethylsilyl-2-propyne, this silicon shift does not occur, and the reaction proceeds through normal alkyne-Fischer carbene coupling to yield phenol (B47542) products. msu.edu

**2.1.2. Addition Reactions

This compound undergoes several types of addition reactions, including catalytic additions to carbonyls and hydrosilylation, expanding its synthetic utility.

Research has demonstrated that this compound can undergo clean conversion to corresponding propargylic alcohols via addition to carbonyl compounds. nih.gov This method is effective for a range of substrates, including aldehydes, ketones, and trifluoromethyl ketones. nih.gov

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been identified as a highly efficient catalyst for the addition of trialkylsilylalkynes like this compound to various carbonyl compounds. nih.gov The reaction mechanism is understood to involve the activation of the silyl (B83357) group by the fluoride ion from TBAF. acs.org This generates an acetylide ion that then performs a nucleophilic attack on the carbonyl group. acs.org

The reaction conditions are notably mild, operationally simple, and generally carried out in THF solvent at room temperature. nih.gov This catalytic system tolerates a variety of functional groups on aromatic substrates, including chloro, bromo, fluoro, and trifluoromethyl groups. nih.gov

The TBAF-catalyzed addition of this compound to aldehydes and ketones leads to the formation of the corresponding propargylic alcohols. nih.gov This protocol has been successfully applied to produce a variety of these valuable chemical intermediates. nih.gov For example, this compound has been shown to react cleanly with several aldehydes and ketones, providing good to excellent yields of the resulting propargylic alcohols. nih.govamazonaws.com

Table 1: TBAF-Catalyzed Addition of this compound to Various Carbonyl Compounds This table is interactive. Users can sort and filter the data.

| Carbonyl Compound | Product | Yield (%) |

|---|---|---|

| 2-Methoxybenzaldehyde | 1-(2'-Methoxyphenyl)hept-2-yn-1-ol | 75 |

| 4-Chlorobenzaldehyde | 1-(4'-Chlorophenyl)hept-2-yn-1-ol | 99 |

| 4-Fluorobenzaldehyde | 1-(4'-Fluorophenyl)hept-2-yn-1-ol | 91 |

| 4-(Trifluoromethyl)benzaldehyde | 1-(4'-(Trifluoromethyl)phenyl)hept-2-yn-1-ol | 98 |

| 3-Furaldehyde | 1-(3'-Furyl)hept-2-yn-1-ol | 78 |

| 2-Thiophenecarboxaldehyde | 1-(2'-Thienyl)hept-2-yn-1-ol | 79 |

| Cyclohexanecarboxaldehyde | 1-Cyclohexylhept-2-yn-1-ol | 90 |

Data sourced from Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011). nih.govamazonaws.com

Hydrosilylation, the addition of a silicon-hydrogen bond across a triple bond, is a primary method for synthesizing vinylsilanes. This reaction can be performed on this compound to produce vinyl disilanes.

Rhodium and cobalt-rhodium mixed-metal complexes are established catalysts for the hydrosilylation of the parent alkyne, 1-hexyne (B1330390). acs.org These systems can exhibit high selectivity. For instance, certain rhodium(I) complexes based on N-heterocyclic carbene (NHC) ligands efficiently catalyze the hydrosilylation of 1-hexyne, showing a marked selectivity towards the β-(Z)-vinylsilane product. researchgate.netunizar.es In the hydrosilylation of 1-hexyne, the use of an immobilized dinuclear rhodium species has been shown to increase the selectivity of the transformation, also giving the β-(Z)-vinylsilane with high stereoselectivity. mdpi.com Similarly, cobalt-catalyzed systems, often utilizing inexpensive and bench-stable pre-catalysts, are highly versatile for alkyne hydrosilylations, where regiocontrol can be achieved by the choice of ligand. rsc.org Bidentate phosphine (B1218219) ligands typically afford (E)-β-vinylsilanes, while bipyridine ligands lead to α-vinylsilanes. rsc.org

While these catalyst systems are well-documented for 1-hexyne, specific studies detailing the hydrosilylation of this compound using rhodium or cobalt-rhodium catalysts were not prominent in the surveyed literature.

Addition Reactions

Hydrosilylation Reactions

Mechanistic Aspects of Apparent Trans Addition

The addition of silicon-hydrogen bonds (hydrosilylation) across the carbon-carbon triple bond of alkynes can proceed through different stereochemical pathways. While cis-addition is common, "apparent" trans-addition mechanisms are also observed, often involving multi-step processes rather than a direct concerted anti-addition.

In the case of this compound, its reaction with triethoxysilane (B36694) catalyzed by a specific ruthenium complex, [Cp*Ru(MeCN)₃]PF₆, demonstrates a notable instance of stereocontrol. nih.govrsc.org This reaction yields vinyl disilanes with exclusive α-anti-addition, corresponding to a trans addition product. nih.govrsc.org The regioselectivity (α/β > 50:1) and stereoselectivity (Z/E > 50:1) are exceptionally high, affording the product in quantitative yield. nih.govrsc.org The mechanism for this apparent trans addition is distinct from radical-based pathways.

Peroxide-catalyzed hydrosilylations of terminal alkynes, such as the related 1-hexyne, are known to proceed via a radical mechanism that results predominantly in trans-addition products. iupac.org This process is believed to be stereospecific, initially forming only the cis-adduct, which can then isomerize to the more stable trans-product. iupac.org

The choice of catalyst and reaction conditions is therefore critical in dictating the stereochemical outcome of hydrosilylation reactions. For instance, substituting the pentamethylcyclopentadienyl (Cp*) ligand in the ruthenium catalyst with a standard cyclopentadienyl (B1206354) (Cp) ligand completely alters both the stereoselectivity and regioselectivity of the addition to this compound. nih.govrsc.org

C-H Annulation Reactions

C-H annulation reactions are powerful, atom-economical methods for constructing cyclic molecular frameworks. In these reactions, this compound serves as a coupling partner, reacting with substrates containing activatable C-H bonds to form new ring systems.

Cobalt catalysts, particularly high-valent CpCo(III) complexes, have emerged as effective alternatives to more expensive noble metals for mediating C-H activation and annulation. researchgate.net These catalysts can facilitate the annulation of various substrates, such as arylphosphinamides, with alkynes like this compound. researchgate.net The mechanism is believed to involve the formation of cyclometalated CpCo(III) complexes as key intermediates. researchgate.net The addition of a stabilizing ligand, such as acetonitrile (B52724) (MeCN), has been crucial in allowing for the isolation and characterization of these otherwise highly reactive species, providing insight into the catalytic cycle. researchgate.net

When this compound reacts with an unsymmetrical partner, the regioselectivity of the annulation is a key consideration. The bulky trimethylsilyl (TMS) group exerts significant steric influence, directing the regiochemical outcome of the reaction.

In cobalt(I)-catalyzed Diels-Alder reactions with an unsymmetrical diene like isoprene, the regiochemistry of the resulting dihydroaromatic product is controlled by this steric hindrance. researchgate.net Similarly, in a vanadium-catalyzed [2+2+1] coupling reaction with azobenzene, this compound exhibited excellent steric control, yielding a single regioisomer of the resulting pyrrole (B145914). nih.gov This contrasts with less sterically hindered unsymmetrical alkynes, which often produce mixtures of regioisomers. nih.gov The directing power of the TMS group is a general feature, also observed in palladium-catalyzed annulations where it provides complete regioselectivity. orgsyn.org

Addition to Arylphosphinamides

A notable application of cobalt-catalyzed C-H functionalization is the enantioselective annulation of arylphosphinamides with alkynes, including this compound. This reaction provides a direct route to P-stereogenic compounds, which are valuable in catalyst design and materials science. researchgate.net Using a chiral cobalt/salicyloxazoline (Salox) catalytic system, a broad range of these phosphorus-containing heterocycles can be synthesized in high yields and with excellent enantioselectivities. researchgate.net Mechanistic studies, including the isolation of reaction intermediates, have shed light on the generation of the active cobalt species and the mode of stereocontrol imparted by the chiral Salox ligand. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are fundamental transformations for the synthesis of cyclic compounds. This compound can participate as a 2π-electron component (a dienophile or, more accurately, a diynophile) in these processes.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.orgnih.gov When an alkyne is used as the dienophile, the product is a 1,4-cyclohexadiene (B1204751) derivative. organic-chemistry.org

Cobalt(I) complexes are efficient catalysts for the neutral Diels-Alder reaction between acyclic 1,3-dienes and internal alkynes like this compound. researchgate.netresearchgate.net A catalyst system composed of CoBr₂(dppe), zinc iodide, and a reducing agent can transform these substrates into 1,4-dihydroaromatic products in good yields. researchgate.net

The regioselectivity of these cobalt-catalyzed reactions has been investigated for unsymmetrical partners. In the reaction between this compound and isoprene, the formation of the resulting dihydroaromatic products is regiochemically controlled, a factor attributed to the steric bulk of the reactants. researchgate.netresearchgate.net These dihydroaromatic products can be easily oxidized to the corresponding functionalized aromatic derivatives. researchgate.net

Data Tables

Table 1: Regioselectivity in Reactions with this compound

| Reaction Type | Catalyst/Reagents | Unsymmetrical Partner | Outcome | Reference |

|---|---|---|---|---|

| [2+2+1] Coupling | VCl₃(THF)₃ / N,N-bis(trimethylsilyl)aniline | Azobenzene | Single regioisomer obtained in 42% yield | nih.gov |

| Neutral Diels-Alder | Cobalt(I) complex | Isoprene | Regiochemistry of dihydroaromatic product is controlled | researchgate.net |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1,4-cyclohexadiene |

| 1-hexyne |

| This compound |

| Acetonitrile |

| Azobenzene |

| CoBr₂(dppe) |

| Isoprene |

| N,N-bis(trimethylsilyl)aniline |

| Triethoxysilane |

| VCl₃(THF)₃ |

[2+2+1] Coupling Reactions

A notable reaction involving this compound is its participation in a [2+2+1] coupling reaction with azobenzenes, catalyzed by a vanadium(V) complex. This process yields multisubstituted pyrroles. The effective catalytic system is generated in situ from the combination of VCl₃(THF)₃ and N,N-bis(trimethylsilyl)aniline. nih.govnih.govacs.org The proposed mechanism initiates with the formation of a mono(imido)vanadium(III) species. This species then reacts with azobenzene, leading to the cleavage of the N=N bond and the formation of a catalytically active bis(imido)vanadium(V) species. nih.govnih.gov

In a specific example, the reaction of this compound with azobenzene, catalyzed by the vanadium complex, resulted in the formation of a single regioisomeric pyrrole product in a 42% yield. nih.gov This highlights the synthetic utility of this method for constructing complex heterocyclic structures.

The regioselectivity of the [2+2+1] coupling reaction is significantly influenced by steric factors, particularly when using substituted alkynes like this compound. nih.gov The bulky trimethylsilyl group directs the reaction to proceed with a high degree of steric control, leading to the formation of a single regioisomer. nih.govrsc.org This is in contrast to reactions with less sterically hindered terminal alkynes, such as n-butylacetylene, where multiple regioisomers are often observed. nih.gov The steric hindrance provided by the trimethylsilyl group effectively dictates the orientation of the alkyne as it coordinates to the vanadium center, thereby controlling the final substitution pattern of the resulting pyrrole. nih.govrsc.org

Table 1: Regioselectivity in Vanadium-Catalyzed [2+2+1] Coupling of Alkynes with Azobenzene

| Alkyne | Steric Hindrance | Number of Regioisomers Observed |

| This compound | High | 1 |

| tert-Butylacetylene | High | 1 |

| n-Butylacetylene | Low | 3 |

This table is based on findings from a study on bis(imido)vanadium(V)-catalyzed coupling reactions. nih.gov

Intramolecular Allenic Pauson-Khand Reactions

The Pauson-Khand reaction, a [2+2+1] cycloaddition, is a powerful method for synthesizing cyclopentenones. researchgate.net While direct examples involving this compound in intramolecular allene (B1206475) Pauson-Khand reactions are not explicitly detailed in the provided context, the general principles of this reaction type are well-established. researchgate.net140.122.64 This reaction typically involves the coupling of an alkyne, an alkene (or in this case, an allene), and carbon monoxide, mediated by a transition metal catalyst, often from the cobalt, rhodium, or molybdenum families. 140.122.64orgsyn.org The presence of a trimethylsilyl group on the alkyne can influence the regioselectivity of the cycloaddition due to steric and electronic effects. researchgate.netgelest.com In the context of an allene, the reaction would proceed through the external double bond of the allene, leading to a cyclopentenone with an exocyclic double bond. researchgate.net The stereochemistry of this exocyclic double bond is often predominantly E. researchgate.net

Alkynylation and Ethynylation

Alkynylation refers to the addition of a terminal alkyne to a carbonyl group, forming a propargylic alcohol. wikipedia.org When acetylene (B1199291) itself is used, the process is termed ethynylation. wikipedia.org this compound, having a protected terminal alkyne, is not directly used in traditional alkynylation reactions that require an acidic alkyne proton. However, the trimethylsilyl group can be strategically employed. For instance, the synthesis of various compounds can be achieved by coupling this compound with vinyl triflates or aryl iodides using a palladium catalyst. sigmaaldrich.com

More broadly, the development of electrophilic alkynyl synthons has expanded the scope of introducing alkyne moieties. scispace.com Reagents like 1-[(trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TMS-EBX) serve as effective ethynylating agents for carbonyl compounds. scispace.comtcichemicals.com This method allows for the α-ethynylation of carbonyls under mild conditions, often involving activation with a fluoride source like tetrabutylammonium fluoride (TBAF). scispace.comepfl.ch

Silicon-Mediated Transformations

Desilylation Reactions

The trimethylsilyl group in this compound can be readily removed in a process known as desilylation or, more specifically, protiodesilylation when it is replaced by a proton. This reaction is synthetically valuable as it unmasks the terminal alkyne, 1-hexyne, which can then participate in further chemical transformations. oup.comthieme-connect.com

Several methods exist for the desilylation of 1-(trimethylsilyl)-1-alkynes. A common approach involves the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). rsc.org Other reagents and conditions have also been developed to achieve this transformation with high selectivity. For example, catalytic amounts of silver nitrate (AgNO₃) can be employed for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.org Additionally, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to selectively remove the trimethylsilyl group from terminal alkynes, even in the presence of other silyl ethers. organic-chemistry.org Potassium trimethylsilanolate (KOTMS) is another effective catalyst for cleaving C-Si bonds under mild, additive-free conditions. organic-chemistry.org

Table 2: Reagents for Desilylation of 1-(Trimethylsilyl)-1-alkynes

| Reagent | Abbreviation | Conditions | Selectivity |

| Tetrabutylammonium fluoride | TBAF | Mild | Generally effective |

| Silver nitrate | AgNO₃ | Catalytic | Selective for TMS on alkynes |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Mild | Selective for TMS on alkynes over alkyl silyl ethers |

| Potassium trimethylsilanolate | KOTMS | Mild, additive-free | High efficiency, good functional group compatibility |

This table summarizes various reagents used for the desilylation of terminal trimethylsilyl alkynes as described in the literature. organic-chemistry.org

Formation of Silver Acetylides from Trimethylsilyl Acetylenes

The conversion of 1-trimethylsilyl-1-alkynes, such as this compound, into their corresponding silver acetylides represents a significant reaction pathway. doi.orgresearchgate.net This transformation can be achieved under neutral conditions, offering a mild alternative to traditional methods that often require basic conditions. doi.orgresearchgate.net

Mild Conditions and Functional Group Compatibility

The reaction of this compound with silver salts like silver nitrate or silver triflate proceeds efficiently in protic solvents. doi.org A key advantage of this method is its compatibility with a variety of functional groups. doi.org For instance, silyl ethers, esters, and benzyl (B1604629) protecting groups remain unaffected during the formation of the silver acetylide. doi.org This chemoselectivity is a significant benefit in the synthesis of complex molecules where sensitive functionalities must be preserved. researchgate.net The reaction is typically rapid, with a white precipitate of the silver acetylide forming within minutes. doi.org

The table below summarizes the formation of 1-hexynyl silver from this compound under various conditions.

| Entry | Silver Salt | Solvent | Time (min) | Yield (%) |

| 1 | AgNO₃ | CH₂Cl₂ | 120 | 0 |

| 2 | AgNO₃ | Acetone | 15 | 85 |

| 3 | AgNO₃ | MeOH | 5 | 95 |

| 4 | AgNO₃ | EtOH | 5 | 92 |

| 5 | AgNO₃ | H₂O | 5 | 90 |

Data sourced from a study on the mild formation of silver acetylides from trimethylsilyl acetylenes. doi.org

Mechanistic Hypothesis of Silver Acetylide Formation

The proposed mechanism for the formation of silver acetylides from 1-trimethylsilyl-1-alkynes involves a two-step process. doi.org

Formation of a π-Complex: The initial step is believed to be the formation of a π-complex between the silver salt and the alkyne. doi.org This interaction activates the trimethylsilyl (TMS) group.

Nucleophilic Attack and Desilylation: The activated TMS group becomes susceptible to nucleophilic attack by either the counter-ion of the silver salt or a nucleophilic solvent molecule. doi.org This leads to the cleavage of the carbon-silicon bond and the subsequent formation of the silver acetylide, which often precipitates from the reaction mixture. doi.org

This mechanistic pathway is supported by investigations into silver-catalyzed deprotection of 1-trimethylsilyl-1-alkynes. doi.org

Silyl-Protected Functional Group Chemistry

The trimethylsilyl (TMS) group in this compound serves as a protecting group for the terminal alkyne. wikipedia.orgccspublishing.org.cn This protection is crucial in various synthetic transformations where the acidic proton of a terminal alkyne would otherwise interfere with the desired reaction. ccspublishing.org.cn Trialkylsilyl groups are widely employed for this purpose due to their steric bulk and the relative ease of their introduction and removal. ccspublishing.org.cn

The use of silyl-protected alkynes like this compound is advantageous as they are often more stable and easier to handle than their unprotected counterparts. ccspublishing.org.cn The TMS group can be selectively removed under specific conditions, regenerating the terminal alkyne for further reactions. wikipedia.org This deprotection can be achieved using fluoride reagents or acidic conditions. wikipedia.orgthieme-connect.com

Cleavage and Replacement Reactions

This compound participates in interesting cleavage and replacement reactions, particularly within the framework of organometallic chemistry involving zirconacyclopentadienes.

Alkyne Moiety Replacement in Zirconacyclopentadienes

Zirconacyclopentadienes, which can be formed from the reaction of a zirconocene (B1252598) precursor with two equivalents of an alkyne, can undergo a selective replacement of one of their alkyne moieties when treated with a different alkyne. oup.com

When a zirconacyclopentadiene derived from this compound is reacted with another alkyne, such as diphenylacetylene (B1204595) or 4-octyne, an unsymmetrical zirconacyclopentadiene is formed. oup.com This process involves the cleavage of a carbon-carbon bond within the zirconacycle and the liberation of a molecule of this compound. oup.com

Substituent-Dependent Selectivity

The selectivity of this alkyne replacement reaction is highly dependent on the substituents on the zirconacyclopentadiene ring. oup.com Zirconacycles containing at least one sterically bulky substituent, such as a trimethylsilyl group, are reactive towards this replacement. oup.com However, if both substituents are sterically demanding, the replacement reaction may be inhibited. oup.com

For example, a zirconacyclopentadiene with two trimethylsilyl groups will undergo replacement of one of these moieties with 4-octyne. oup.com In contrast, a zirconacyclopentadiene with both a trimethylsilyl group and another bulky group like a t-butyl group may not react further with another alkyne. oup.com This substituent-dependent selectivity allows for the controlled synthesis of unsymmetrical zirconacyclopentadienes. oup.com

The following table illustrates the substituent-dependent selective replacement of alkyne moieties in zirconacyclopentadienes.

| Zirconacyclopentadiene Reactant | Incoming Alkyne | Product | Yield (%) |

| Zirconacyclopentadiene with two this compound units | diphenylacetylene | Unsymmetrical zirconacyclopentadiene | 79 |

| Zirconacyclopentadiene with two this compound units | 4-octyne | Unsymmetrical zirconacyclopentadiene | 77 |

| Zirconacyclopentadiene with one this compound and one t-butylacetylene unit | 4-octyne | Unsymmetrical zirconacyclopentadiene | 83 |

Beta, Beta'-Carbon-Carbon Bond Cleavage

The cleavage of carbon-carbon bonds beta, beta' to a functional group is a transformation of significant interest in organic synthesis. In the context of radical cations of alkylaromatics and related compounds, the cleavage of a bond β to an aromatic ring is a well-documented process. cmu.edu This reactivity stems from the weakening of the β-bond due to the overlap of its σ orbital with the singly occupied molecular orbital (SOMO) of the aromatic ring. cmu.edu The mode of cleavage can be either unimolecular or bimolecular, potentially requiring the assistance of a nucleophile. cmu.edu

While general principles of β-bond cleavage are established for various systems, including those involving silyl groups (SiR₃), specific documented instances of beta, beta'-carbon-carbon bond cleavage for this compound itself are not prevalent in the reviewed literature. The activation of C-C bonds is inherently challenging due to their thermodynamic stability and kinetic inertness. illinois.edu Strategies to facilitate such cleavage often rely on using strained starting materials or forming highly stabilized products, such as through aromatization or chelation-assisted direction. illinois.edu

Catalytic Activity and Mechanistic Insights in Organometallic Chemistry

This compound serves as a valuable substrate in a variety of catalytic reactions, providing insights into reaction mechanisms and enabling the controlled synthesis of complex structures.

Role in Zirconocene Chemistry

In zirconocene-mediated reactions, this compound is instrumental in the formation of functionalized dienes and macrocycles. nih.govrsc.org The reaction of trimethylsilyl-substituted alkynes, including this compound, with a reagent system of Cp₂ZrCl₂ and Et₃Al leads to homo-coupling products in good yields. rsc.orgsciforum.net

The proposed mechanism suggests an equilibrium between a zirconocene-ethylene complex and an intermediate that reacts with the alkyne. rsc.org A key aspect of this chemistry is the influence of the bulky trimethylsilyl group, which hinders the insertion of the alkyne into the Zr-C bond of a potential cyclic carbometallation intermediate. rsc.org This steric hindrance favors the homo-coupling pathway, leading to the formation of zirconacyclopentadienes. nih.govrsc.org This regioselective coupling places the silyl substituents into the α-positions of the resulting zirconacyclopentadiene ring. nih.gov The process is considered a reversible carbon-carbon bond-forming reaction, which is particularly useful for the high-yield assembly of macrocycles from diynes. nih.gov

| Entry | Alkyne Substituent (R) | Product Yield |

|---|---|---|

| 1 | Bu | 86% |

| 2 | Am | 83% |

| 3 | Hex | 78% |

| 4 | Oct | 84% |

| 5 | Ph | 61% |

Catalysis with Half-Sandwich Ruthenium Complexes

Half-sandwich ruthenium complexes are effective catalysts for various transformations, and their application in the hydrosilylation of this compound demonstrates remarkable control over reaction outcomes. pkusz.edu.cnresearchgate.net The choice of the cyclopentadienyl (Cp) ligand on the ruthenium catalyst dramatically influences both the regioselectivity and stereoselectivity of the hydrosilylation of silyl alkynes. pkusz.edu.cn

Specifically, the reaction of this compound with an electron-deficient silane (B1218182) like triethoxysilane can be directed to produce two different vinyldisilane (B14292066) isomers exclusively, simply by a subtle modification of the catalyst. pkusz.edu.cn

α-anti Addition: Using the catalyst [CpRu(MeCN)₃]PF₆ (where Cp is pentamethylcyclopentadienyl), the hydrosilylation proceeds with exclusive α-regioselectivity and anti-stereoselectivity.

β-syn Addition: Conversely, when the less sterically demanding [CpRu(MeCN)₃]PF₆ catalyst is used, a complete switch in selectivity is observed, yielding the β-syn addition product exclusively. pkusz.edu.cn

This ligand-controlled divergence is attributed to steric effects during the oxidative hydrometallation and silyl migration steps of the catalytic cycle. pkusz.edu.cn

Regioselective and Stereoselective Control in Reactions

The ability to control the region and three-dimensional orientation of bond formation is a cornerstone of modern synthetic chemistry. Reactions involving this compound provide excellent examples of such control.

The ruthenium-catalyzed hydrosilylation of this compound is a premier case of regio- and stereodivergent synthesis. pkusz.edu.cn As detailed in the previous section, the selection of either a Cp* or a Cp ligand on the ruthenium catalyst allows for the near-perfect formation of one of two distinct isomers from the same set of reactants. pkusz.edu.cn This level of control is rare and highly valuable, enabling the synthesis of stereodefined vinyldisilanes which are versatile intermediates for further chemical transformations. pkusz.edu.cnresearchgate.net

| Catalyst | Regioselectivity (α/β ratio) | Stereoselectivity (Z/E or E/Z ratio) | Predominant Product |

|---|---|---|---|

| [Cp*Ru(MeCN)₃]PF₆ | >50:1 | >50:1 (Z/E) | α-anti addition product |

| [CpRu(MeCN)₃]PF₆ | 1:>50 | >50:1 (E/Z) | β-syn addition product |

This divergent capability underscores the profound impact that catalyst design, even through subtle ligand modification, can have on reaction pathways, steering the transformation toward a desired regio- and stereochemical outcome. pkusz.edu.cn

Applications in Organic Synthesis

Building Block for Complex Molecules

1-Trimethylsilyl-1-hexyne serves as a fundamental component in the construction of more elaborate molecular architectures. The trimethylsilyl (B98337) group provides stability and allows for regiochemical control in various transformations, which can be selectively removed when needed to reveal a terminal alkyne for further functionalization.

The trimethylsilyl (TMS) group on this compound acts as a protecting group for the terminal alkyne proton. This protection is crucial for performing reactions on other parts of a molecule without affecting the alkyne. Subsequently, the TMS group can be selectively cleaved to regenerate the terminal alkyne, 1-hexyne (B1330390). This process, known as protiodesilylation, is a key step in multi-step syntheses.

A notable method for this deprotection involves the use of catalytic amounts of silver nitrate (B79036) (AgNO₃). This procedure is advantageous as it avoids harsh conditions and the use of potassium cyanide (KCN), offering a milder alternative for the chemoselective deprotection of 1-(trimethylsilyl)-1-alkynes nsf.gov. The regeneration of the terminal alkyne opens up pathways for classic alkyne reactions, such as Sonogashira, Glaser, and Click chemistry, making this compound a valuable precursor to a wide array of unsaturated compounds.

Table 1: Deprotection Methods for this compound

| Reagent/Catalyst | Conditions | Product | Noteworthy Features |

|---|---|---|---|

| Silver Nitrate (AgNO₃) | Catalytic amount | 1-Hexyne | Mild conditions, avoids toxic cyanides nsf.gov. |

| Potassium Carbonate | Methanol | 1-Hexyne | Base-sensitive substrates may be affected nsf.gov. |

| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | THF | 1-Hexyne | Common method, though silver nitrate offers an alternative researchgate.net. |

Research indicates that this compound may be utilized in the preparation of functionalized durene (1,2,4,5-tetramethylbenzene) and isodurene (1,2,3,5-tetramethylbenzene) derivatives researchgate.net. These polysubstituted aromatic compounds are important intermediates in materials science and fine chemical industries. The synthetic strategy likely involves cycloaddition reactions where the silylalkyne participates as a key component, leading to the formation of the highly substituted benzene (B151609) ring.

Enynes are valuable structural motifs present in numerous natural products and are versatile intermediates in organic synthesis. This compound is employed in the synthesis of 1,3-enynes through cross-coupling reactions. A mild and efficient procedure involves the coupling of this compound with vinyl triflates or aryl iodides. This reaction is typically catalyzed by a combination of a silver salt and a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) researchgate.net. The use of the trimethylsilyl group allows the reaction to proceed with high selectivity and yield.

Reaction Scheme for Enyne Synthesis

Stereoselective Synthesis of Advanced Intermediates

Stereoselective Conversion to Iodides and Subsequent Coupling

The conversion of silylalkynes into vinyl iodides is a crucial step for introducing an iodo-functionalized double bond with high stereocontrol. This transformation, known as iododesilylation, allows for the synthesis of specific (E)- or (Z)-alkenyl halides. These vinyl iodides are highly valuable intermediates in carbon-carbon bond-forming reactions.

The reaction typically proceeds with retention of the double bond's stereochemistry. For instance, a vinylsilane can be converted into the corresponding vinyl iodide using an electrophilic iodine source like N-Iodosuccinimide (NIS). researchgate.net This method preserves the geometric integrity of the alkene, which is critical in the synthesis of complex molecules. researchgate.net

Once synthesized, these vinyl iodides serve as key coupling partners in a variety of palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings. wikipedia.orgnih.govlibretexts.orglibretexts.orgwikipedia.org The general mechanism for these reactions involves a catalytic cycle:

Oxidative Addition : The palladium(0) catalyst reacts with the vinyl iodide, forming a Pd(II) intermediate. libretexts.orglibretexts.org

Transmetalation : The organic group from an organometallic reagent (e.g., organostannane in Stille coupling or organoboron in Suzuki coupling) is transferred to the palladium center. wikipedia.orglibretexts.orgwikipedia.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.orglibretexts.org

These coupling reactions are exceptionally versatile, allowing for the formation of complex molecular architectures from simple, well-defined fragments. researchgate.net The ability to first stereoselectively synthesize a vinyl iodide from a silylalkyne like this compound and then use it in these powerful C-C bond-forming reactions highlights its significance in modern organic synthesis.

Preparation of Organometallic Reagents and Catalysts

This compound and related silylalkynes are important substrates in the synthesis of complex organometallic and organometalloid reagents through transition-metal-catalyzed reactions. These reactions involve the addition of element-element bonds, such as Si-Si, Si-B, Ge-Ge, or Sn-Si, across the alkyne's triple bond. figshare.com Such additions are highly atom-economical routes to creating multifunctionalized alkenes that can be used in further synthetic transformations. figshare.com

The choice of transition metal catalyst can significantly influence the outcome of the reaction. For example, in the germylboration of 1-hexyne, different products were obtained depending on whether a nickel, palladium, or platinum catalyst was used. figshare.com Palladium and platinum complexes are commonly employed for these transformations, which often proceed via an oxidative addition of the element-element bond to the metal center, followed by insertion of the alkyne and subsequent reductive elimination. figshare.com

These catalyzed additions to alkynes like this compound result in the formation of highly functionalized vinyl-organometallic reagents. These products, containing silicon, boron, or tin moieties, are versatile intermediates for subsequent cross-coupling reactions or other synthetic manipulations, thereby expanding the synthetic utility of the parent silylalkyne.

Applications in Polymer Chemistry

The polymerization of substituted acetylenes, particularly those containing silicon, has led to a class of polymers with unique and highly desirable properties. Homologs of this compound, such as 1-trimethylsilyl-1-propyne (TMSP), are well-studied monomers in this field. researchgate.netacs.orgacs.org

Copolymerization is a standard method used to modify and tune the properties of polymers. mdpi.com Research has shown that silylalkyne monomers can be effectively copolymerized with other substituted acetylenes using transition metal catalysts like Tantalum(V) chloride (TaCl₅) or Niobium(V) chloride (NbCl₅), often with a co-catalyst such as triphenylbismuth (B1683265) (Ph₃Bi). mdpi.com

For instance, studies on the copolymerization of TMSP with monomers like 2-octyne, 4-octyne, and 1-phenyl-1-propyne (B1211112) have been conducted. mdpi.com Furthermore, the copolymerization of TMSP with 1-trimethyl-1-hexene has been achieved using a TaCl₅/Ph₃Bi catalytic system. mdpi.com The reactivity ratios of different monomers can be determined, providing insight into the sequence of monomer incorporation into the growing polymer chain. researchgate.net These studies demonstrate the potential for creating a wide range of copolymers with tailored structures and properties by selecting appropriate silylalkyne monomers like this compound and its comonomers.

Polymers derived from silylalkynes, such as poly(1-trimethylsilyl-1-propyne) (PTMSP), are renowned for their exceptionally high free volume and, consequently, their extremely high gas permeability. researchgate.netmdpi.com This makes them promising materials for applications like gas separation membranes. researchgate.net The properties of these polymers can be finely adjusted through several strategies.

Copolymerization offers a powerful tool for modifying the functional properties of the resulting polymer. In one study, the copolymerization of 4-trimethylsilyl diphenyl acetylene (B1199291) with TMSP was used to alter the polymer's luminescent properties. This successfully converted the material from one exhibiting aggregation-caused quenching (ACQ) to one showing aggregation-induced emission (AIE), a highly desirable trait for sensor applications. mdpi.com

Another method for property adjustment is the creation of hybrid membranes by incorporating inorganic nanofillers into the polymer matrix. mdpi.com This approach has been used to improve the separation performance and address the physical aging of PTMSP-based membranes. The choice of nanofiller has a significant impact on the final membrane's characteristics. mdpi.com

| Nanofiller Type | Effect on CO₂ Permeability | Effect on CO₂/N₂ Selectivity |

|---|---|---|

| ZIF-L (2D) | Decrease | Increase |

| TiO₂ | Increase | Decrease |

| ZIF-7 | Decrease | Slight Increase |

| ZIF-8 | Increase | Decrease |

As the table demonstrates, adding ZIF-L improves selectivity at the cost of permeability, while fillers like TiO₂ and ZIF-8 have the opposite effect. mdpi.com This illustrates the high degree of tunability achievable in polymers derived from silylalkynes.

Miscellaneous Synthetic Applications

This compound is an effective reagent for the synthesis of terminal conjugated enynes, which are important structural motifs in natural products and valuable precursors for creating more complex molecules like stereodefined conjugated dienes. nii.ac.jp The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be selectively removed or retained depending on the reaction conditions.

A key application is the copper-catalyzed cross-coupling reaction between alkenyldialkylboranes and a (trimethylsilyl)ethynyl halide. nii.ac.jp This reaction provides a regio- and stereoselective route to conjugated enynes. The choice of base is critical in determining the final product. Using a base like lithium hydroxide (B78521) (LiOH·H₂O) preferentially yields the silylated enyne product. In contrast, employing a methanolic solution of sodium methoxide (B1231860) (NaOMe) leads to the formation of the terminal enyne, as the initially formed silylated product undergoes in-situ protodesilylation. nii.ac.jp

| Base Used | Yield of Terminal Enyne (%) | Yield of Silylated Enyne (%) |

|---|---|---|

| LiOH·H₂O | 14 | 81 |

| K₃PO₄·nH₂O | 29 | 66 |

| 1 M NaOMe in MeOH | 94 | <1 |

This dual reactivity makes trimethylsilyl-protected alkynes like this compound highly versatile reagents, allowing access to either the protected or deprotected terminal alkyne from a single reaction pathway by simply changing the base. nii.ac.jp

Preparation of Homopropargylic and Allenyl Alcohols

This compound and related silylalkynes are valuable precursors in the synthesis of key alcohol structures. The trimethylsilyl group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions. The corresponding propargylic anion equivalents, derived from compounds like (trimethylsilyl)allenes, are instrumental in synthesizing homopropargylic alcohols and ethers. researchgate.net

One established method involves the reaction of an organometallic reagent, generated from trimethylsilylpropargyl bromide and aluminum amalgam in tetrahydrofuran (B95107), with aldehydes or ketones. This condensation reaction readily produces allenic alcohols, where the coupling occurs at the α-position relative to the trimethylsilyl group. researchgate.net While not directly starting from this compound, this demonstrates the utility of the core trimethylsilyl-alkyne framework in accessing these alcohol families.

General strategies for synthesizing homopropargylic alcohols often involve the propargylation of carbonyl compounds. organic-chemistry.org For instance, zinc-mediated Barbier-type reactions provide a solvent-free method for producing homopropargyl alcohols. organic-chemistry.org Furthermore, allenylboronates can be used to propargylate aldehydes and ketones, a reaction that can be mediated by catalytic amounts of zinc or a chiral Brønsted acid for enantioselective syntheses. organic-chemistry.org

Table 1: Selected Methods for Homopropargylic & Allenyl Alcohol Synthesis

| Method | Reagents | Substrate | Product Type |

| Organoaluminum Condensation | Trimethylsilylpropargyl bromide, Al(Hg) | Aldehydes, Ketones | Allenic Alcohols researchgate.net |

| Zinc-mediated Barbier-type | Zinc | Carbonyl compounds | Homopropargylic Alcohols organic-chemistry.org |

| Catalytic Propargylation | Allenylboronate, Zinc catalyst | Aldehydes, Ketones | Homopropargylic Alcohols organic-chemistry.org |

| Enantioselective Propargylation | Allenylboronate, Chiral Brønsted acid | Aldehydes | Chiral Homopropargylic Alcohols organic-chemistry.org |

Synthesis of Silyl-Protected Butynol Derivatives

The trimethylsilyl group is integral to the synthesis of specific, protected alcohol derivatives. A notable example is the preparation of enantiomerically pure silyl-protected butynols, such as (R)- and (S)-4-Trimethylsilyl-3-butyn-2-ol.

The synthesis of (S)-4-trimethylsilyl-3-butyn-2-ol can be achieved from its corresponding succinate (B1194679) ester. The cleavage of the ester group is accomplished through reduction. In a typical procedure, a solution of the succinate in dichloromethane (B109758) at -78°C is treated with diisobutylaluminium hydride (DIBAL-H) in hexanes. orgsyn.org Following the reaction, the product is isolated and can be purified by distillation to yield the target alcohol. orgsyn.org A similar DIBAL-H reduction of the corresponding acetate (B1210297) precursor is used to furnish (R)-4-Trimethylsilyl-3-butyn-2-ol. orgsyn.org These silyl-protected intermediates are valuable, as the trimethylsilyl group can be easily removed later in a synthetic sequence using reagents like potassium carbonate in methanol. orgsyn.org

Table 2: Synthesis of (S)-4-Trimethylsilyl-3-butyn-2-ol

| Starting Material | Reagent | Solvent | Product |

| (S)-1-(1-Methyl-3-(trimethylsilyl)prop-2-yn-1-yl) 4-hydrogen succinate | Diisobutylaluminium hydride (DIBAL-H) | Dichloromethane, Hexanes | (S)-4-Trimethylsilyl-3-butyn-2-ol orgsyn.org |

Preparation of Highly Substituted Indenes and Indenones

This compound and similar internal alkynes are key building blocks in the transition-metal-catalyzed synthesis of complex cyclic structures like indenes and indenones. These annulation reactions provide a powerful method for constructing the indenone core from aromatic precursors.

One prominent strategy involves the rhodium-catalyzed annulation of an internal alkyne with an ortho-halophenyl derivative. For example, reactions utilizing ortho-halophenyl(trimethylsilyl)acetylene derivatives demonstrate the effectiveness of this approach. researchgate.net In a related process, a rhodium catalyst enables a carbonylative cyclization of alkynes with 2-bromophenylboronic acids to produce indenone derivatives without the need for carbon monoxide gas. organic-chemistry.org The presence of the trimethylsilyl group on the alkyne can influence the regioselectivity of the cyclization, making it a useful tool for directing the synthesis toward a specific isomer.

Table 3: Examples of Transition-Metal-Catalyzed Indenone Synthesis

| Aromatic Precursor | Alkyne Type | Catalyst System | Product |

| ortho-Bromophenylboronic acids | Internal Alkyne | Rhodium catalyst organic-chemistry.org | Indenone derivative |

| ortho-Halophenyl(trimethylsilyl)acetylene | - | Rhodium catalyst researchgate.net | Indenone derivative |

| Carboxamide with directing group | Internal Alkyne | Iron/diphosphine catalyst researchgate.net | Indenone derivative |

Generation of Arynes for Organic Synthesis

The trimethylsilyl group is fundamental to one of the most significant modern methods for generating arynes under mild conditions. Arynes are highly reactive intermediates used to construct complex aromatic systems. wikipedia.org The Kobayashi method, which utilizes o-(trimethylsilyl)aryltriflates as aryne precursors, has become a convenient and widely adopted technique. cbijournal.com

This method involves the fluoride-induced 1,2-elimination of a triflate and a trimethylsilyl group from an aromatic ring. researchgate.net Precursors such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) react with a fluoride source, like cesium fluoride (CsF), at room temperature to generate benzyne. cbijournal.comtcichemicals.com The mild conditions of this reaction avoid the harsh temperatures or strong bases required in other aryne generation methods. wikipedia.orgcbijournal.com This has greatly expanded the utility of arynes in multicomponent reactions and the synthesis of natural products. wikipedia.orgcbijournal.com

Table 4: Mild Generation of Benzyne via the Kobayashi Method

| Aryne Precursor | Reagent | Conditions | Intermediate Generated |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Cesium Fluoride (CsF) | Room Temperature cbijournal.comtcichemicals.com | Benzyne |

| o-(trimethylsilyl)aryl triflates | Fluoride Ion Source | Mild cbijournal.comresearchgate.net | Aryne |

Computational and Theoretical Studies

Mechanistic Investigations through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in investigating the complex mechanisms of reactions involving alkynylsilanes. researchgate.netresearchgate.net These theoretical studies provide insights into transition states and reaction pathways that are often difficult to observe experimentally. researchgate.netrsc.org By calculating the energies of intermediates and transition states, researchers can map out the potential energy surface of a reaction, allowing for a detailed understanding of its kinetics and thermodynamics. nih.govresearchgate.net

For instance, in the context of cycloaddition reactions, computational studies can elucidate the origins of regio- and chemoselectivity. nih.gov Quantum mechanical methods have been used to determine the activation barriers associated with key mechanistic steps, such as the insertion of an alkyne into a metal-silicon bond. nih.gov These calculations can reveal the lowest energy pathway, explaining why a particular isomer is formed preferentially. For example, in the Ti-catalyzed [2+2+1] pyrrole (B145914) synthesis, mechanistic studies identified that both steric and electronic effects of the trimethylsilyl (B98337) (TMS) group play a crucial role in achieving high selectivity. nih.gov The calculations can model the transition state, showing, for example, how the silyl (B83357) group stabilizes charge buildup during the insertion step. nih.gov

These computational investigations are not limited to a single reaction type but are broadly applicable to understanding the diverse reactivity of silylalkynes. nih.govthieme-connect.com They are essential for rationalizing experimental outcomes and for designing new, more efficient, and selective synthetic methodologies. rsc.org

Electronic Effects on Reactivity and Selectivity

The trimethylsilyl group exerts significant electronic effects that profoundly influence the reactivity and selectivity of the adjacent alkyne. thieme-connect.com These effects are a combination of inductive and hyperconjugative interactions that can alter the electron density of the carbon-carbon triple bond and stabilize charged intermediates or transition states. nih.govgelest.com The interplay of steric and electronic factors dictated by the silyl group can be leveraged to control the regio- and stereochemical outcome of chemical reactions. nih.govthieme-connect.com

The influence of the TMS group is evident in a variety of transformations:

Cycloaddition Reactions : In Ti-catalyzed pyrrole synthesis, the electronic nature of the TMS group is a key factor in driving the high chemo- and regioselectivity of the reaction. nih.gov

Addition Reactions : The regioselectivity of reactions such as hydroboration and carbomagnesiation is influenced by the silyl group. nih.govgelest.com For instance, in the addition of boronic acids to alkynylsilanes, the size of the silyl group (e.g., triethylsilyl vs. trimethylsilyl) can impact the degree of regioselectivity, indicating a blend of steric and electronic influences. nih.govgelest.com The α-silyl effect, where the silicon atom stabilizes an adjacent negative charge, can dictate the regioselectivity of alkyne insertion. nih.gov

Reaction Viability : In some cases, the presence of the TMS group is essential for a reaction to proceed. For example, certain nickel-catalyzed reactions with phthalimides fail with simple dialkylacetylenes but work with their TMS-substituted counterparts. gelest.com

The following table summarizes the observed electronic effects of the silyl group on the selectivity of various reactions involving 1-trimethylsilyl-1-hexyne and related alkynylsilanes.

| Reaction Type | Effect of Trimethylsilyl Group | Outcome |

| Ti-catalyzed [2+2+1] Pyrrole Synthesis | Directs chemo- and regioselectivity via steric and electronic effects. nih.gov | >90% selectivity for a single pyrrole product. nih.gov |

| Addition of Boronic Acids | Influences regioselectivity; larger silyl groups can increase selectivity. nih.govgelest.com | Highly regio- and stereoselective formation of arylated vinylsilanes. nih.govgelest.com |

| ICl Addition | Stabilizes a β-cationic intermediate (β-silyl effect). gelest.com | Regioselective addition of ICl. gelest.com |

| Nickel-catalyzed Decarbonylative Addition | Necessary for the reaction to occur. gelest.com | Formation of (Z) and (E) alkylidene isomers. gelest.com |

These examples highlight the indispensable role of the silyl group's electronic properties in modulating the reactivity of the alkyne, making it a versatile tool for controlling selectivity in organic synthesis. nih.govthieme-connect.com

Stereoelectronic Stabilization in Organosilicon Compounds

A primary manifestation of stereoelectronic stabilization in organosilicon chemistry is the β-silicon effect . This refers to the remarkable ability of a silicon atom to stabilize a positive charge located on the carbon atom two positions away (the β-position). soci.orgthieme-connect.comnih.gov This stabilization originates from a hyperconjugative interaction between the high-energy sigma (σ) orbital of the C-Si bond and the empty p-orbital of the β-carbocation. imperial.ac.uk For this interaction to be maximal, the C-Si bond must be aligned parallel to the empty p-orbital. soci.org This delocalization of the σ-electrons effectively disperses the positive charge, lowering the energy of the cationic intermediate and facilitating reactions that proceed through such species. nih.govallen.in

Another important, though less commonly cited, interaction is the α-silyl effect , where a silicon atom can stabilize an adjacent carbanion. nih.gov This stabilization is often attributed to the interaction of the carbon lone pair with empty d-orbitals on silicon or with the low-lying antibonding sigma (σ*) orbital of a Si-C or Si-H bond (negative hyperconjugation). soci.org This effect plays a role in directing the regioselectivity of reactions where a negative charge develops on the α-carbon during a transition state. nih.gov

These stereoelectronic effects are fundamental to the chemistry of this compound, providing a theoretical basis for the electronic influences on reactivity and selectivity discussed previously. thieme-connect.comnih.gov

Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-trimethylsilyl-1-hexyne, providing detailed information about the hydrogen, carbon, and silicon atomic nuclei within the molecule.

Proton (¹H) NMR spectroscopy of this compound provides valuable information about the structure and electronic environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the trimethylsilyl (B98337) (TMS) group and the butyl chain attached to the alkyne.

The nine protons of the trimethylsilyl group typically appear as a sharp singlet in the upfield region of the spectrum, generally around 0.15 ppm. This is due to the magnetic equivalence of these protons and the electron-donating nature of the silicon atom, which increases their shielding.

The protons of the n-butyl group exhibit characteristic multiplicities due to spin-spin coupling with adjacent protons:

The terminal methyl group (CH₃) protons appear as a triplet.

The two methylene (B1212753) groups (CH₂CH₂) in the middle of the butyl chain appear as multiplets.

The methylene group adjacent to the alkyne (C≡C-CH₂) appears as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Si(CH₃)₃ | ~ 0.15 | Singlet |

| -C≡C-CH₂- | ~ 2.2 | Triplet |

| -CH₂-CH₂-CH₃ | ~ 1.4 - 1.6 | Multiplet |

| -CH₂-CH₃ | ~ 1.3 - 1.5 | Multiplet |

| -CH₃ | ~ 0.9 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of this compound. Each chemically distinct carbon atom in the molecule gives rise to a separate signal in the spectrum.

The carbon atoms of the trimethylsilyl group appear at a low chemical shift value, typically in the range of -1 to 1 ppm. The two sp-hybridized carbons of the alkyne functional group are deshielded and appear in the downfield region of the spectrum, generally between 80 and 110 ppm. The carbon atoms of the butyl chain resonate at characteristic positions in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Si(C H₃)₃ | ~ 0 |

| -C ≡C-Si | ~ 85 - 90 |

| -C≡C -CH₂- | ~ 105 - 110 |

| -C≡C-C H₂- | ~ 20 - 25 |

| -C H₂-CH₂-CH₃ | ~ 30 - 35 |

| -CH₂-C H₂-CH₃ | ~ 20 - 25 |

| -C H₃ | ~ 13 - 15 |

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for characterizing organosilicon compounds like this compound, as it directly probes the silicon nucleus. The chemical shift of the silicon atom is sensitive to its local electronic environment. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift for tetracoordinate silicon in trimethylsilyl-alkynes typically falls within a specific range. Based on related structures, the ²⁹Si chemical shift for this compound is anticipated to be in the region of -15 to -25 ppm relative to tetramethylsilane (B1202638) (TMS).

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas Chromatography (GC) is a fundamental technique for assessing the purity of volatile compounds such as this compound. In a typical GC analysis, the compound is vaporized and passed through a capillary column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase.

For purity assessment, a Flame Ionization Detector (FID) is commonly used. The area of the peak corresponding to this compound in the resulting chromatogram is proportional to its concentration, allowing for the determination of its percentage purity. Commercial suppliers of this compound often specify a purity of 97.5% or higher as determined by GC-FID.

GC coupled with a mass spectrometer (GC-MS) can be employed for both purity assessment and the identification of any potential isomers or impurities. While significant isomeric impurities are not expected in the standard synthesis of this compound, GC-MS would be capable of separating and identifying structural isomers if they were present.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the alkyne and trimethylsilyl groups.

Key vibrational frequencies observed in the IR spectrum include:

C≡C Stretch: A weak to medium absorption band in the region of 2175-2100 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch.

C-H Stretch (Aliphatic): Absorption bands in the range of 2960-2870 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the butyl and trimethylsilyl groups.

Si-C Stretch: The presence of the trimethylsilyl group is confirmed by a characteristic absorption in the region of 1250 cm⁻¹ and 840 cm⁻¹, which are attributed to the symmetric and asymmetric Si-C stretching vibrations, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡C (Alkyne) | 2175 - 2100 | Weak to Medium |

| C-H (Alkyl) | 2960 - 2870 | Strong |

| Si-C (Trimethylsilyl) | ~1250, ~840 | Strong |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (154.33 g/mol ). However, the molecular ion may be of low abundance. The fragmentation pattern is often dominated by the loss of a methyl group from the trimethylsilyl moiety, resulting in a prominent peak at [M-15]⁺ (m/z 139). Another characteristic fragment is the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a strong signal at m/z 73. Other fragments may arise from the cleavage of the butyl chain.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M]⁺ | 154 |

| [M-CH₃]⁺ | 139 |

| [Si(CH₃)₃]⁺ | 73 |

Q & A

Basic Research Questions